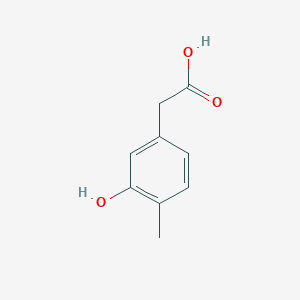

2-(3-Hydroxy-4-methylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

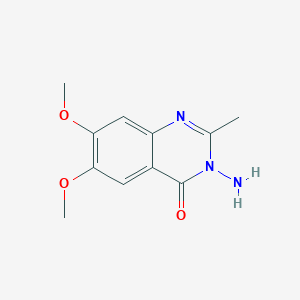

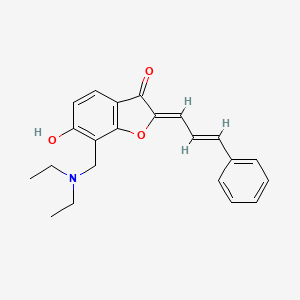

“2-(3-Hydroxy-4-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 103262-83-5 . It has a molecular weight of 166.18 . The IUPAC name for this compound is (3-hydroxy-4-methylphenyl)acetic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10O3/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 108-110°C .Aplicaciones Científicas De Investigación

Electrochemical Reduction and Electrosynthesis

A study explored the electrochemical reduction of derivatives related to 2-(3-Hydroxy-4-methylphenyl)acetic acid. The electrochemical behaviors of phenylhydroxylamines and azoxy compounds were investigated, highlighting potential applications in electrosynthesis (Sicker et al., 1995).

Crystal Structure Analysis

Research involving DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, a compound structurally related to this compound, focused on its crystal structure. The study provides insights into the molecular arrangements and potential applications in crystallography (Okabe et al., 1995).

Synthesis of Organic Compounds

A paper discussed the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids with acetone and p-toluidine, leading to the formation of regioisomeric esters. This indicates potential applications in organic synthesis and the pharmaceutical industry (Mukovoz et al., 2015).

Pharmacological Studies

In a study on fish, the metabolism of 3,4-dihydroxyphenylacetic acid was investigated, showing its methylation at the 3-hydroxyl group. This research is relevant for understanding methylation reactions in animals, which can be extrapolated to pharmacological applications (Scheline, 1962).

Mass Fragmentographic Determination

A method for determining 4-hydroxy-3-methoxyphenyl acetic acid (HVA) in various biological fluids was developed. This study is significant for biomedical research, especially in the field of neurochemistry (Sjöquist et al., 1973).

Chiral Auxiliary Compound

Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral auxiliary compound suggests its utility in stereoselective synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Majewska, 2019).

Catalysis and Synthesis

A study on palladium-catalysed α-oxidation of aromatic ketones, including 2-(2-methylphenyl)-2-oxoethyl acetates, underlines its significance in catalysis and organic synthesis (Chen et al., 2016).

Natural Products Research

Investigations into the natural products from Turkish lichens discovered compounds structurally similar to this compound, emphasizing the role of this compound in the study of natural products and potential therapeutic agents (Kirmizigul et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse cautiously with water .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Hydroxy-4-methylphenyl)acetic acid . .

Propiedades

IUPAC Name |

2-(3-hydroxy-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWHEFWNYRUQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-83-5 |

Source

|

| Record name | 2-(3-hydroxy-4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)